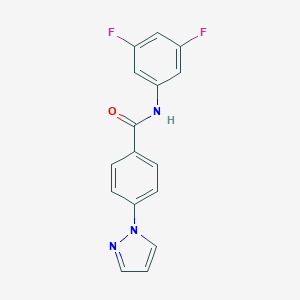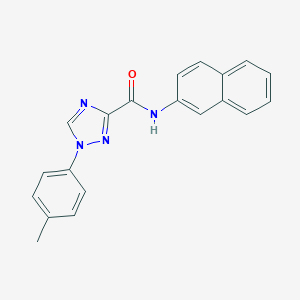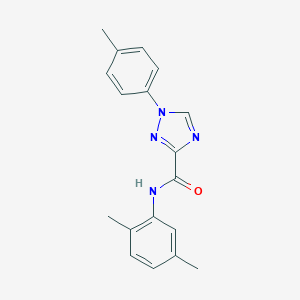
N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide, also known as DFP-10917, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to a class of molecules known as benzamides, which have been studied extensively for their various pharmacological properties.
作用機序
The mechanism of action of N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in cell growth and inflammation. Specifically, N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and are often overexpressed in cancer cells. By inhibiting the activity of HDACs, N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide can prevent the growth of cancer cells and induce cell death.
Biochemical and Physiological Effects:
N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has been shown to have various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This inhibition of angiogenesis can prevent the growth and spread of cancer cells. Additionally, N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has been shown to induce apoptosis, which is programmed cell death, in cancer cells.
実験室実験の利点と制限
N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has several advantages for lab experiments, including its high potency and selectivity for HDAC inhibition. Additionally, N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has been shown to have low toxicity in animal studies, making it a safe candidate for further research. However, one limitation of N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the research of N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide. One area of interest is the development of N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide as a therapeutic agent for cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide and its effects on various physiological processes. Other future directions include the development of more potent and selective HDAC inhibitors, as well as the investigation of the potential of N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide in combination with other therapeutic agents.
合成法
The synthesis of N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting material for the synthesis is 3,5-difluoroaniline, which is reacted with 1H-pyrazole-1-carboxylic acid to form the intermediate product. This intermediate is then reacted with 4-(trifluoromethyl)benzoyl chloride to yield the final product, N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide.
科学的研究の応用
N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has been studied for its potential as a therapeutic agent in various diseases, including cancer and inflammation. Several studies have shown that N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
特性
製品名 |
N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide |
|---|---|
分子式 |
C16H11F2N3O |
分子量 |
299.27 g/mol |
IUPAC名 |
N-(3,5-difluorophenyl)-4-pyrazol-1-ylbenzamide |
InChI |
InChI=1S/C16H11F2N3O/c17-12-8-13(18)10-14(9-12)20-16(22)11-2-4-15(5-3-11)21-7-1-6-19-21/h1-10H,(H,20,22) |
InChIキー |
TXMIOCLEMCCPOJ-UHFFFAOYSA-N |
SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C(=O)NC3=CC(=CC(=C3)F)F |
正規SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C(=O)NC3=CC(=CC(=C3)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![methyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278873.png)


![1-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278877.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278881.png)


![methyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B278884.png)



